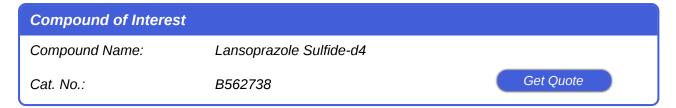


Physicochemical properties of Lansoprazole Sulfide-d4

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An In-depth Technical Guide on the Physicochemical Properties of Lansoprazole Sulfide-d4

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Lansoprazole Sulfide-d4**, a deuterated metabolite of Lansoprazole. The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physicochemical Data

Lansoprazole Sulfide-d4 is the deuterated form of Lansoprazole Sulfide, an active metabolite of the proton pump inhibitor Lansoprazole.[1][2] The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays.

Chemical and Physical Properties

The fundamental properties of **Lansoprazole Sulfide-d4** are summarized below. This data is critical for its handling, formulation, and analytical characterization.



Property	Value	Citations
Chemical Name	2-[[[3-Methyl-4-(2,2,2- trifluoroethoxy)-2- pyridinyl]methyl]thio]-1H- benzimidazole-d4	[3][4][5]
Synonyms	AG 1777-d4, H 225/18-d4, K 1252-d4	[3][4][5]
CAS Number	1216682-38-0	[3][6][7]
Molecular Formula	C16H10D4F3N3OS	[3][6][8][9]
Molecular Weight	357.39 g/mol	[3][5][9]
Appearance	White to Off-White Solid	[3][10]
Melting Point	145-147°C	[6]

Solubility and Storage

Solubility is a critical parameter for in-vitro assays, formulation development, and analytical method development.

Property	Details	Citations
Solubility	Soluble in Dichloromethane and Methanol. Slightly soluble in DMSO.	[6][10]
Storage	Recommended long-term storage at -20°C. May be stored at room temperature for short periods.	[6]
Handling	For maximum product recovery, centrifuge the original vial before removing the cap.	[6]



Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of pharmaceutical compounds like **Lansoprazole Sulfide-d4**.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold-standard for determining the equilibrium solubility of a compound and is considered the most reliable approach for sparingly soluble substances.[11][12][13]

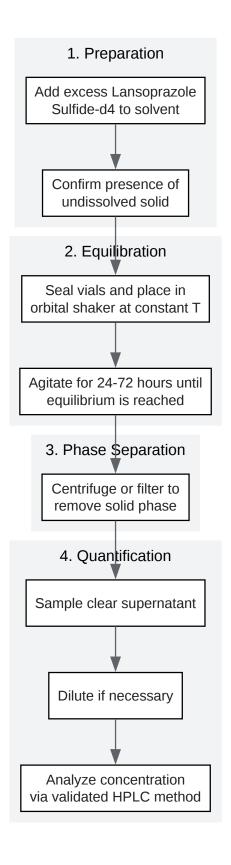
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until thermodynamic equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified to determine its solubility.[13]

Methodology:

- Preparation: Add an excess amount of Lansoprazole Sulfide-d4 to a series of vials
 containing the chosen solvent or buffer system (e.g., pH 1.2, 4.5, 6.8 as recommended by
 WHO guidelines for BCS classification).[14] The presence of undissolved solid must be
 visually confirmed.[12][14]
- Equilibration: Seal the vials and place them in a mechanical agitator (e.g., orbital shaker) set to a constant temperature (e.g., 25°C or 37°C).[12][13] Agitate the samples for a sufficient duration to reach equilibrium, typically between 24 and 72 hours.[12][14] The system is considered at equilibrium when sequential measurements of the solute concentration show no significant deviation.[14]
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a controlled speed and time or by filtration using a suitable membrane filter that does not adsorb the compound.[13]
- Quantification: Carefully sample the clear supernatant. If necessary, dilute the aliquot with a suitable solvent.[13] Analyze the concentration of Lansoprazole Sulfide-d4 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]



 Replicates: All measurements should be performed in at least triplicate to ensure reproducibility.[14]





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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability-Indicating HPLC Method for Related Substances

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying **Lansoprazole Sulfide-d4** and separating it from potential impurities or degradants. The following protocol is a representative example based on established methods for Lansoprazole and its intermediates.[15][16]

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 stationary phase is commonly used, and a mobile phase gradient allows for the effective elution and separation of the main compound from its related substances. Detection is typically performed using a UV detector at a wavelength where the analyte absorbs strongly.

Methodology:

- Chromatographic System:
 - HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.[16]
 - Column: Zorbax Eclipse XDB-C18 (250 mm length, 4.6 mm internal diameter, 5 μm particle size) or equivalent.[16]
 - Column Temperature: 45°C.[16]
 - Detection Wavelength: 260 nm.[15]
 - Flow Rate: 1.0 mL/min.[15]
 - Injection Volume: 20 μL.[15]
- Reagents and Solutions:
 - Mobile Phase A: Prepare a solution of 0.1% formic acid in water.[15][16]



- Mobile Phase B: Acetonitrile.[15][16]
- Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 90:10 v/v).[15]
- Gradient Elution Program:
 - A gradient elution is employed to ensure optimal separation of all components. A typical gradient might run from 10% B to 90% B over 40-50 minutes, followed by a re-equilibration step.[15][16]
- Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve an appropriate amount of Lansoprazole
 Sulfide-d4 reference standard in the diluent to achieve a known final concentration (e.g., 10 μg/mL).[15]
 - Test Solution: Prepare the sample to be analyzed in the diluent to a similar target concentration.
- Analysis and System Suitability:
 - Inject the standard and test solutions into the HPLC system.
 - System suitability is confirmed by ensuring adequate resolution (typically >2.0) between the main peak and any adjacent impurity peaks and by checking the reproducibility of replicate injections (RSD < 2%).[15][16]



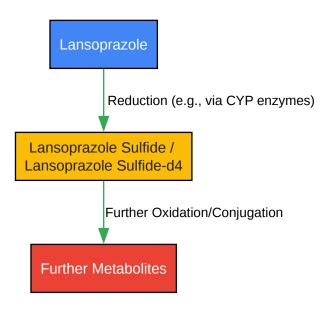
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Caption: General Workflow for HPLC Analysis of Related Substances.



Metabolic Pathway Context

Lansoprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 system (CYP2C19 and CYP3A4). One of the key metabolic transformations is the reduction of the sulfoxide group of Lansoprazole to form Lansoprazole Sulfide. This sulfide metabolite can then be further metabolized. **Lansoprazole Sulfide-d4**, as a labeled analog, is crucial for tracing and quantifying these metabolic pathways.



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Caption: Simplified Metabolic Pathway of Lansoprazole.

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